molecular formula C17H13F3N2O3 B2841338 4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879435-49-1

4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2841338
CAS No.: 879435-49-1
M. Wt: 350.297
InChI Key: QMQLKXZRLSKARP-UHFFFAOYSA-N
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Description

4-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a useful research compound. Its molecular formula is C17H13F3N2O3 and its molecular weight is 350.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound's relevance is closely tied to its role in the synthesis of indoles, a crucial chemical process for producing complex molecules with potential applications in pharmaceuticals and materials science. Kranjc and Kočevar (2008) demonstrated an expedient route to indoles via a cycloaddition/cyclization sequence, showcasing the versatility of similar benzene derivatives in synthesizing valuable chemical entities Kranjc & Kočevar, 2008.

Crystal Structure and Analysis

The study by Aydın et al. (2021) focuses on the crystal structure and Hirshfeld surface analysis of a related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, providing insights into the molecular packing and interactions within the crystal lattice. This analysis is pivotal for understanding the compound's solid-state properties and potential applications in material science Aydın et al., 2021.

Antioxidant Activity

Lavanya, Padmavathi, and Padmaja (2014) investigated the synthesis and antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, highlighting the importance of methoxy substituents in enhancing antioxidant activity. This research underlines the potential of methoxyphenyl-pyrazolyl derivatives in developing antioxidant agents, which could have further implications in pharmaceuticals and nutraceuticals Lavanya, Padmavathi, & Padmaja, 2014.

Molecular Docking and Quantum Chemical Calculations

Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on a phenol derivative closely related to the target compound. Their work provides a comprehensive understanding of the molecular structure, spectroscopic data, and biological effects predicted by molecular docking results. Such studies are crucial for designing molecules with specific biological activities, opening pathways to targeted drug design Viji et al., 2020.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-25-13-5-3-2-4-11(13)14-15(21-22-16(14)17(18,19)20)10-7-6-9(23)8-12(10)24/h2-8,23-24H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLKXZRLSKARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326585
Record name 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879435-49-1
Record name 4-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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